2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves multiple steps. One common method includes the reaction of 4-methylacetophenone with methylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one
- 4-Methylacetophenone
- 3,3-Bis(methylsulfanyl)prop-2-en-1-one
Uniqueness
2-Methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one stands out due to its combination of aromatic and aliphatic components, along with the presence of methylsulfanyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
67686-87-7 |
---|---|
Molecular Formula |
C13H16OS2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H16OS2/c1-9-5-7-11(8-6-9)12(14)10(2)13(15-3)16-4/h5-8H,1-4H3 |
InChI Key |
KTJDRBMULIKSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.